![molecular formula C9H18ClNO B1376840 3-Oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 1380300-88-8](/img/structure/B1376840.png)
3-Oxa-9-azaspiro[5.5]undecane hydrochloride
Overview
Description
3-Oxa-9-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C9H18ClNO . It is a white to light yellow powder .
Molecular Structure Analysis
The molecular structure of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride can be represented by the canonical SMILES string: C1CNCCC12CCOCC2.Cl . This represents a spirocyclic compound, where a nitrogen atom and an oxygen atom are incorporated into the two cyclohexane rings .Physical And Chemical Properties Analysis
3-Oxa-9-azaspiro[5.5]undecane hydrochloride has a molecular weight of 191.70 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a complexity of 122 and a topological polar surface area of 21.3 Ų . It is a white to light yellow powder .Scientific Research Applications
Organic Synthesis
3-Oxa-9-azaspiro[5.5]undecane hydrochloride: is utilized as a raw material or intermediate in organic synthesis . Its structure, which includes both an oxygen and a nitrogen atom within a spirocyclic framework, allows for diverse reactivity and the construction of complex organic molecules.
Heterocyclic Compound Synthesis
This compound plays a crucial role in the synthesis of heterocyclic compounds . Heterocycles are a backbone of many pharmaceuticals, and the spirocyclic nature of this compound provides a unique scaffold for drug development.
Drug Development
The unique structure of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride is advantageous in drug development . It can be used to create novel pharmacophores which are essential for the discovery of new therapeutic agents.
Catalysis
It serves as a catalyst carrier in certain catalytic reactions . The compound can stabilize the catalyst and enhance the reaction rate, making it valuable in various chemical processes.
Safety and Hazards
properties
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGMWUWIKHZVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-9-azaspiro[5.5]undecane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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